![molecular formula C4H7KO5 B1358490 Potassium D-erythronate CAS No. 88759-55-1](/img/structure/B1358490.png)
Potassium D-erythronate
Overview
Description
Potassium D-erythronate , also known as (2R,3R)-2,3,4-Trihydroxybutanoic acid potassium salt , is a compound with the empirical formula C₄H₈O₅ · xK⁺ . It is a sugar component found in various biological contexts, including urine, plasma, cerebrospinal fluid (CSF), and synovial fluid. Erythronic acid, from which this compound is derived, plays a role in normal physiological processes .
Scientific Research Applications
Role in Plant Nutrition and Stress Tolerance
- Potassium is crucial in plant physiological and metabolic processes, offering resistance against biotic and abiotic stresses (Sattar et al., 2019).
- It plays a significant role in various biochemical processes, such as protein synthesis and carbohydrate metabolism, and is essential for stomatal regulation and photosynthesis (Hasanuzzaman et al., 2018).
- Potassium enhances plant stress resistance, notably in conditions like drought, salinity, and cold (Wang et al., 2013).
Agricultural and Crop Production
- Potassium is key in crop yield production and quality determination, influencing water relations, photosynthesis, and enzyme activation (Pettigrew, 2008).
- Its application in agriculture, such as through biofertilizers, plays a vital role in sustainable food production systems (Sattar et al., 2019).
Synthesis and Biochemical Roles
- 4-Phospho-D-erythronate, an intermediate in the synthesis of pyridoxal 5'-phosphate in bacteria and an inhibitor of ribose 5-phosphate isomerase, can be synthesized from D-erythronolactone (Novikov et al., 2011).
Environmental and Soil Science
- Potassium-solubilizing bacteria (KSB) play a crucial role in making potassium available to plants by solubilizing non-exchangeable mineral sources in soil, thus reducing the reliance on chemical fertilizers (Zhang & Kong, 2014).
Mechanism of Action
Target of Action
Potassium D-erythronate, also known as D-Erythronic acid potassium salt, is a sugar component of aqueous humour . It is a normal organic acid present in a healthy adult and pediatric population and has been found in urine, plasma, CSF, aqueous humour (eye), and synovial fluid
Mode of Action
It is known that d-erythronic acid is formed when glcnac is oxidized . This suggests that Potassium D-erythronate may interact with its targets by participating in oxidation reactions.
Biochemical Pathways
It is known to be involved in the oxidation of glcnac
Result of Action
It is known to be a component of aqueous humour , suggesting it may play a role in ocular physiology.
Action Environment
properties
IUPAC Name |
potassium;(2R,3R)-2,3,4-trihydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBJBHRBFKKLFG-SWLXLVAMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)[O-])O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344767 | |
Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium D-erythronate | |
CAS RN |
88759-55-1 | |
Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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